N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a pyrazole ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pentyl chain: The thiophene ring is then functionalized with a pentyl chain through a series of substitution reactions.
Introduction of the pyrazole ring: The pyrazole ring is introduced via cyclization reactions involving hydrazine derivatives.
Sulfonamide formation: Finally, the sulfonamide group is added through sulfonation reactions using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d]thiazole-2-carboxamide
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Uniqueness
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-16-10-12(9-14-16)21(18,19)15-6-4-11(5-7-17)13-3-2-8-20-13/h2-3,8-11,15,17H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMBOJAFFFKUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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